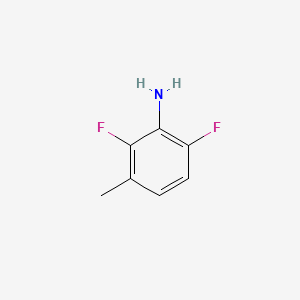

2,6-Difluoro-3-methylaniline

Descripción general

Descripción

2,6-Difluoro-3-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methylaniline typically involves the introduction of fluorine atoms and a methyl group onto the aniline ring. One common method includes the nitration of 2,6-difluorotoluene followed by reduction to yield the desired aniline derivative. Another method involves the direct fluorination of 3-methylaniline using suitable fluorinating agents under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluoro-3-methylaniline undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Nitration: Typically involves the use of nitric acid and sulfuric acid under controlled temperatures.

Halogenation: Can be achieved using halogenating agents such as chlorine or bromine in the presence of a catalyst.

Reduction: Commonly performed using reducing agents like hydrogen gas in the presence of a metal catalyst.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

2,6-Difluoro-3-methylaniline serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development: Used as an intermediate in drug synthesis due to its unique electronic properties imparted by fluorine substitution.

- Agrochemicals: The compound is involved in the production of herbicides and pesticides that exhibit enhanced efficacy due to its structural characteristics .

Biology

Research has indicated potential biological activities linked to this compound:

- Biological Activity Studies: Investigations into its interactions with biomolecules suggest that it may modulate enzyme activity and influence various biological pathways. Such interactions are critical for drug discovery processes aimed at developing novel therapeutics .

Medicine

The compound is explored as a precursor in the synthesis of drugs targeting specific diseases:

- Cancer Research: Case studies have documented its use in developing FGFR4 inhibitors, which show promise against pancreatic and lung cancers . The compound's ability to bind selectively to biological targets enhances its therapeutic potential.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Herbicidal Efficacy Study : A study evaluated various fluorinated compounds for their herbicidal properties. Results indicated that this compound exhibited superior efficacy compared to non-fluorinated analogs due to its enhanced binding affinity to target enzymes involved in plant growth regulation.

- Drug Development for Cancer Treatment : Research involving this compound has led to the discovery of new FGFR4 inhibitors that show effectiveness against pancreatic ductal adenocarcinoma. The study highlighted the compound's role in selectively inhibiting cancer cell proliferation through targeted molecular interactions .

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluoroaniline: Lacks the methyl group at the 3 position, resulting in different chemical properties and reactivity.

3-Methylaniline: Does not have fluorine atoms, leading to distinct electronic effects and reaction pathways.

2,6-Dichloro-3-methylaniline:

Uniqueness

2,6-Difluoro-3-methylaniline is unique due to the combined presence of fluorine atoms and a methyl group, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential for use in various applications compared to its non-fluorinated or differently substituted analogs .

Actividad Biológica

2,6-Difluoro-3-methylaniline (DFMA) is an aromatic amine characterized by the presence of two fluorine atoms and a methyl group on the aniline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : CHFN

- Molecular Weight : 143.137 g/mol

- Structure : The presence of fluorine atoms significantly influences the compound's reactivity and interactions with biological systems.

The biological activity of DFMA is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The fluorine substitutions can enhance binding affinity and modulate the activity of these biomolecules. This modulation can lead to various biological effects, including enzyme inhibition or activation, which are crucial for therapeutic applications .

Enzyme Inhibition

DFMA has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on methionine S-adenosyltransferase (MAT), an enzyme implicated in liver and colorectal cancers. DFMA's structural modifications can lead to enhanced potency against cancer cell lines .

Anticancer Properties

A notable application of DFMA is in the development of anticancer agents. Studies have shown that fluorinated anilines can selectively inhibit cancer cell proliferation. For example, derivatives of DFMA have demonstrated significant activity against liver and colorectal cancer cells, suggesting that the compound could serve as a lead structure for new anticancer drugs .

Case Studies

- Inhibition of MAT2A : In a study involving fluorinated N,N-dialkylaminostilbenes (FIDAS agents), DFMA derivatives were identified as effective inhibitors of MAT2A, leading to decreased levels of S-adenosylmethionine (SAM) in treated cells. This effect was correlated with reduced cell proliferation in vitro and in vivo models .

- Toxicity Studies : Investigations into the toxicity profile of DFMA revealed minimal adverse effects at therapeutic doses, indicating its potential for safe use in clinical applications. The compound showed good oral bioavailability and a favorable half-life in vivo, further supporting its candidacy for drug development .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of DFMA are critical for its application as a pharmaceutical agent. Research indicates that fluorinated compounds often exhibit altered lipophilicity and permeability compared to their non-fluorinated counterparts. DFMA's logP value suggests it is more lipophilic than some traditional anilines, which may enhance its absorption and distribution within biological systems .

Research Applications

DFMA is utilized not only in medicinal chemistry but also as a building block in organic synthesis:

- Pharmaceuticals : As a precursor in drug development.

- Agrochemicals : Investigated for potential use in agricultural applications due to its reactivity.

- Specialty Chemicals : Employed in producing materials with unique properties .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

2,6-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNJSSZHDRBGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566998 | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-63-8 | |

| Record name | 2,6-Difluoro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144851-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.